molecular formula C14H13Br B7967737 3-Bromo-2',5'-dimethylbiphenyl

3-Bromo-2',5'-dimethylbiphenyl

Cat. No.: B7967737
M. Wt: 261.16 g/mol
InChI Key: WCFFTJJBJQZSDV-UHFFFAOYSA-N
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Description

3-Bromo-2',5'-dimethylbiphenyl is a brominated biphenyl derivative characterized by a biphenyl backbone substituted with a bromine atom at the 3-position and methyl groups at the 2' and 5' positions.

Properties

IUPAC Name

2-(3-bromophenyl)-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFFTJJBJQZSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the common methods to synthesize 3-Bromo-2’,5’-dimethylbiphenyl is through the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and can tolerate a variety of functional groups .

Industrial Production Methods:

In industrial settings, the synthesis of biphenyl compounds, including 3-Bromo-2’,5’-dimethylbiphenyl, can be achieved through diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. This method is practical and can be performed under mild conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2’,5’-dimethylbiphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the biphenyl core.

    Coupling Reactions: As mentioned earlier, the compound can be synthesized through coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Copper Catalysts: Used in diazotisation and coupling reactions.

    Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted biphenyl derivatives, while coupling reactions can produce complex biphenyl structures.

Scientific Research Applications

Chemistry:

3-Bromo-2’,5’-dimethylbiphenyl is used as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, making it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine:

In biological and medicinal research, biphenyl derivatives are often studied for their potential therapeutic properties.

Industry:

In the industrial sector, biphenyl compounds are used in the production of polymers, agrochemicals, and other specialty chemicals. 3-Bromo-2’,5’-dimethylbiphenyl can serve as an intermediate in the synthesis of these products .

Mechanism of Action

The mechanism of action of 3-Bromo-2’,5’-dimethylbiphenyl depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and transmetalation steps . The molecular targets and pathways involved in its biological activity would depend on the specific bioactive derivatives synthesized from this compound.

Comparison with Similar Compounds

Data Table: Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
This compound Br (3), Me (2',5') C₁₄H₁₃Br 261.16 Synthetic intermediate Inferred
5-Bromo[1,1'-biphenyl]-2-yl ether Br (5), Piperidinylmethylether C₁₈H₂₁BrClNO 382.7 Polar, H-bonding, salt form
4,4'-Dimethoxy-2,2'-dimethylbiphenyl OMe (4,4'), Me (2,2') C₁₆H₁₈O₂ 242.31 Natural product (plant rhizomes)
3-Bromo-2',4',6'-triisopropylbiphenyl Br (3), OH (2'), iPr (4',6') C₂₂H₂₉BrO 389.4 Steric hindrance, hydroxylated

Biological Activity

3-Bromo-2',5'-dimethylbiphenyl is an organic compound with the molecular formula C14H13BrC_{14}H_{13}Br. It belongs to the biphenyl family, characterized by a biphenyl core substituted with a bromine atom at the 3-position and two methyl groups at the 2' and 5' positions. This structural arrangement influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.

Antimicrobial Properties

Research indicates that biphenyl derivatives, including this compound, exhibit potential antimicrobial activity . Studies have shown that compounds with similar structures can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the bromine atom and methyl groups may enhance this activity by affecting the compound's lipophilicity and interaction with microbial cell membranes.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cell proliferation and survival pathways. Further research is necessary to elucidate the exact mechanisms through which this compound exerts its effects on cancer cells.

The mechanism of action for this compound likely involves its interaction with biological macromolecules such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates that can modulate biological pathways. Understanding these interactions is crucial for developing therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar biphenyl derivatives is useful. The following table summarizes key differences:

Compound NamePosition of BromineMethyl Group PositionsNotable Activity
This compound 32', 5'Antimicrobial, Anticancer
4-Bromo-2',5'-dimethylbiphenyl 42', 5'Moderate Antimicrobial
2-Bromo-4',5'-dimethylbiphenyl 24', 5'Low Activity

This comparison highlights how the position of substituents can significantly influence biological activity.

Study on Antimicrobial Activity

A recent study evaluated various biphenyl derivatives, including this compound, for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects, comparable to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Investigation into Anticancer Properties

In another investigation focused on cancer cell lines, this compound was found to induce apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways. The study concluded that modifications to the biphenyl structure could enhance its anticancer properties, paving the way for novel therapeutic agents .

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